An In-depth Technical Guide to 2-Chloro-6-nitrobenzene-1-sulfonamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-6-nitrobenzene-1-sulfonamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-chloro-6-nitrobenzene-1-sulfonamide, a substituted aromatic sulfonamide with potential applications in medicinal chemistry and organic synthesis. Drawing upon available data for the compound and its structural analogs, this document details its chemical and physical properties, outlines a probable synthetic route, discusses its reactivity, and explores its potential biological significance. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Core Chemical Properties and Structural Elucidation
2-Chloro-6-nitrobenzene-1-sulfonamide (CAS RN: 89581-71-5) is a multifaceted organic compound characterized by the presence of a sulfonamide group, a nitro group, and a chlorine atom attached to a benzene ring.[1] The ortho-positioning of the chloro and nitro substituents relative to the sulfonamide group introduces significant electronic and steric effects that dictate its chemical behavior and potential biological activity.
Structural and Physicochemical Data
While experimental data for 2-chloro-6-nitrobenzene-1-sulfonamide is not extensively available in the public domain, its properties can be reliably inferred from data on closely related isomers and precursors.
| Property | Value/Information | Source/Reference |
| Molecular Formula | C₆H₅ClN₂O₄S | [1] |
| Molecular Weight | 236.63 g/mol | [1] |
| CAS Number | 89581-71-5 | |
| Appearance | Expected to be a crystalline solid, likely pale yellow, similar to related nitroaromatic compounds. | Inferred from related compounds. |
| Melting Point | Not reported. For comparison, the melting point of the related isomer, 2-chloro-5-nitrobenzenesulfonamide, is in the range of 189-193 °C.[2] The melting point of 1-chloro-2-nitrobenzene is 31-33 °C.[3][4] | |
| Boiling Point | Not reported. The boiling point of 1-chloro-2-nitrobenzene is 246 °C.[3][4] | |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as ethanol, ether, acetone, and benzene, which is characteristic of similar nitroaromatic compounds.[5] |
Spectral Data Interpretation (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region due to the disubstituted ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro and sulfonamide groups. Data for 1-chloro-2-nitrobenzene shows signals in the aromatic region around 7.4-7.8 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with the carbons attached to the electron-withdrawing groups shifted downfield.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide (around 1350 and 1160 cm⁻¹), and the asymmetric and symmetric stretching of the N-O bonds in the nitro group (around 1530 and 1350 cm⁻¹).
-
Mass Spectrometry: The mass spectrum is predicted to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of SO₂, NO₂, and other fragments.[1]
Synthesis and Reaction Chemistry
The synthesis of 2-chloro-6-nitrobenzene-1-sulfonamide would likely proceed through a two-step process starting from 1-chloro-2-nitrobenzene. This approach is based on established methods for the preparation of aromatic sulfonamides.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Chloro-6-nitrobenzene-1-sulfonamide.
Experimental Protocol: A Representative Synthesis
The following protocol is adapted from general procedures for the synthesis of related nitrobenzenesulfonamides.[7][8]
Step 1: Synthesis of 2-Chloro-6-nitrobenzene-1-sulfonyl chloride
-
To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 1-chloro-2-nitrobenzene in a portion-wise manner.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and add thionyl chloride.
-
Heat the mixture under reflux for 2-3 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The solid 2-chloro-6-nitrobenzene-1-sulfonyl chloride that precipitates is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 2-Chloro-6-nitrobenzene-1-sulfonamide
-
Suspend the crude 2-chloro-6-nitrobenzene-1-sulfonyl chloride in a suitable solvent such as aqueous ammonia or an organic solvent like acetone.
-
Stir the mixture at room temperature or with gentle warming until the reaction is complete (as monitored by TLC).
-
If an organic solvent is used, remove it under reduced pressure.
-
The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Reactivity Profile
The reactivity of 2-chloro-6-nitrobenzene-1-sulfonamide is governed by its three key functional groups:
-
Sulfonamide Group: The acidic proton on the nitrogen can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions. The sulfonamide group itself is generally stable.
-
Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution.[9] It can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would open up further synthetic possibilities. The ortho-position of the nitro group may influence the reactivity of the adjacent chloro and sulfonamide groups through steric hindrance and intramolecular interactions.[10][11]
-
Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution, although the deactivating effect of the nitro and sulfonamide groups can make this challenging. The presence of the ortho-nitro group can, in some cases, activate the chloro group towards nucleophilic attack.
Potential Applications in Drug Discovery and Development
While specific biological activities of 2-chloro-6-nitrobenzene-1-sulfonamide have not been extensively reported, its structural motifs are present in numerous biologically active compounds.
The Sulfonamide Moiety: A Privileged Scaffold
The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[12][13] Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to effectively interact with biological targets.
Nitroaromatic Compounds in Medicinal Chemistry
Nitroaromatic compounds have a long history in drug discovery, with many exhibiting antimicrobial and antiparasitic activities.[14] The nitro group's electron-withdrawing nature can be crucial for binding to target enzymes, and its reduction in hypoxic environments can lead to the formation of cytotoxic reactive species.
Hypothesized Biological Relevance
Given its structure, 2-chloro-6-nitrobenzene-1-sulfonamide could be investigated for a range of biological activities, including:
-
Antimicrobial Activity: As a sulfonamide and a nitroaromatic compound, it holds potential as an antibacterial or antifungal agent.
-
Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and could be explored as an inhibitor of metalloenzymes.
-
Anticancer Activity: Nitroaromatics are being investigated as hypoxia-activated prodrugs for cancer therapy.
Safety, Handling, and Storage
Hazard Identification (Inferred)
-
Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[3][4][15]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[16]
-
Long-term Effects: Potential for long-term adverse effects on aquatic life.[3][4] Some related compounds are suspected of causing cancer.[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][15] Use a respirator if handling the compound as a powder or if there is a risk of aerosol formation.[4]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4][17]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3][4]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[4][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material and its container should be treated as hazardous waste.[4][15]
Conclusion
2-Chloro-6-nitrobenzene-1-sulfonamide is a compound with significant potential for further investigation in the fields of organic synthesis and medicinal chemistry. While a complete experimental profile is yet to be established, this guide provides a solid foundation based on the known properties of its structural analogs. Its unique combination of functional groups suggests a rich reaction chemistry and a promising avenue for the development of novel therapeutic agents. As with any chemical, it is crucial to adhere to strict safety protocols during its handling and use.
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